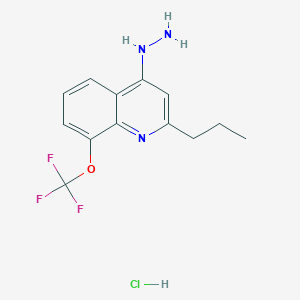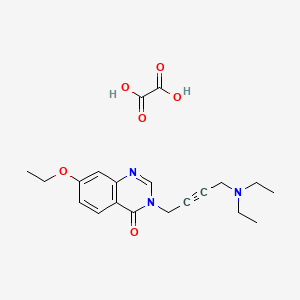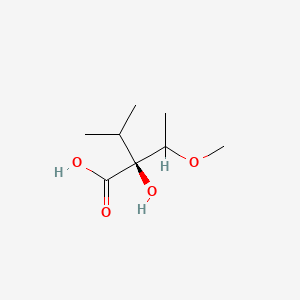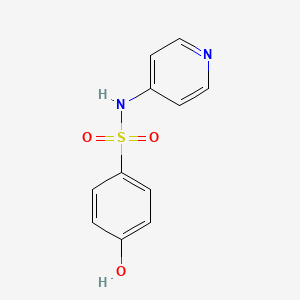
4-Hydrazino-2-propyl-8-trifluoromethoxyquinoline Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazino-2-propyl-8-trifluoromethoxyquinoline Hydrochloride is a chemical compound with the molecular formula C13H15ClF3N3O and a molecular weight of 321.7259096 This compound is known for its unique structure, which includes a hydrazine group, a propyl group, and a trifluoromethoxy group attached to a quinoline ring
Métodos De Preparación
The synthesis of 4-Hydrazino-2-propyl-8-trifluoromethoxyquinoline Hydrochloride involves several steps. The starting material is typically a quinoline derivative, which undergoes a series of reactions to introduce the hydrazine, propyl, and trifluoromethoxy groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
4-Hydrazino-2-propyl-8-trifluoromethoxyquinoline Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the hydrazine group to other functional groups, such as amines.
Substitution: The trifluoromethoxy group can be substituted with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Hydrazino-2-propyl-8-trifluoromethoxyquinoline Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Researchers study its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: It is investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 4-Hydrazino-2-propyl-8-trifluoromethoxyquinoline Hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydrazine group may play a crucial role in these interactions, potentially forming covalent bonds with target molecules and altering their activity. The trifluoromethoxy group may also contribute to the compound’s overall reactivity and binding affinity .
Comparación Con Compuestos Similares
4-Hydrazino-2-propyl-8-trifluoromethoxyquinoline Hydrochloride can be compared with other quinoline derivatives, such as:
4-Hydrazino-8-trifluoromethylquinoline Hydrochloride: Similar structure but lacks the propyl group.
4-Chloro-2-methyl-8-trifluoromethylquinoline: Contains a chloro group instead of a hydrazine group.
4-Bromo-8-methyl-2-trifluoromethylquinoline: Contains a bromo group and a methyl group instead of a hydrazine and propyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H15ClF3N3O |
|---|---|
Peso molecular |
321.72 g/mol |
Nombre IUPAC |
[2-propyl-8-(trifluoromethoxy)quinolin-4-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C13H14F3N3O.ClH/c1-2-4-8-7-10(19-17)9-5-3-6-11(12(9)18-8)20-13(14,15)16;/h3,5-7H,2,4,17H2,1H3,(H,18,19);1H |
Clave InChI |
OCKBAYBFJBBMPC-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C2C=CC=C(C2=N1)OC(F)(F)F)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(Pyrimidin-2-yl)oxy]methyl}-1H-indazole](/img/structure/B13747779.png)

![2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline](/img/structure/B13747789.png)
![1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13747804.png)




![tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B13747834.png)





